2,16-Kauranediol
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Overview
Description
2,16-Kauranediol is a natural product found in Pteris multifida with data available.
Scientific Research Applications
Cytotoxic and Proapoptotic Activity in Cancer Treatment
- 2,16-Kauranediol has been studied for its cytotoxic and proapoptotic effects on cancer cells. For instance, ent-16β-17α-dihydroxykaurane, a compound isolated from Croton malambo barks, exhibited significant cytotoxic activity against MCF-7 mammary carcinoma cells. This activity was associated with reduced mRNA and protein levels for Bcl-2 and hTERT, suggesting a potential role in cancer chemotherapy (Morales et al., 2005).
Anti-Inflammatory and Immunomodulating Effects
- Compounds related to this compound have demonstrated anti-inflammatory properties. For example, 16β,17-dihydroxy-ent-kauran-19-oic acid inhibited the generation of reactive oxygen species and elastase release in human neutrophils, which are critical in various inflammatory diseases (Yeh et al., 2005).
Cardiovascular and Hemorheological Effects
- Studies have explored the effects of related kauranediols on cardiovascular health and blood viscosity. Ent-16β,17-dihydroxy-kauran-19-oic acid demonstrated activities that reduced blood pressure and blood viscosity in rabbits, indicating potential applications in cardiovascular therapies (Hui, 2001).
Allelopathic Activity
- The biotransformation of kaurenoic acid into ent-15α-hydroxy-kaur-16-en-19-oic acid and its further transformation by Fusarium proliferatum resulted in a derivative with allelopathic activity. This activity was observed in the inhibition of germination and growth of lettuce, suggesting potential agricultural applications (Rocha et al., 2017).
Potential in Respiratory Disorders
- The ent-kaurane diterpenoids isolated from various plants have been traditionally used to treat cough and asthma. The anti-inflammatory activities of these compounds, as demonstrated in various tests, support their potential use in treating respiratory disorders (Zhang et al., 2017).
Antibacterial Properties
- Some ent-kaurane diterpenoids, including those structurally related to this compound, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antibacterial agents (Hui et al., 2015).
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,4R,7R,9R,10R,13R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |
InChI |
InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16+,18-,19-,20+/m1/s1 |
InChI Key |
YVJJGMPQYRNACB-KDRHOLLNSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O |
SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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